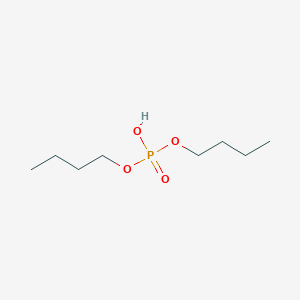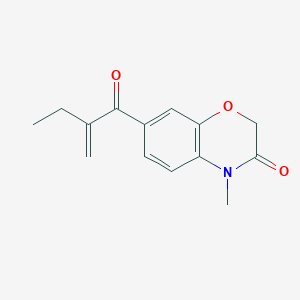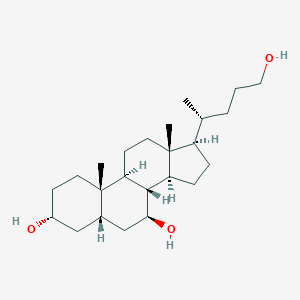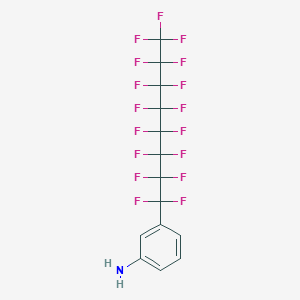
3-(Heptadecafluorooctyl)aniline
Vue d'ensemble
Description
3-(Heptadecafluorooctyl)aniline is a chemical compound with the molecular formula C14H6F17N . It is also known by other names such as 3-(Perfluorooctyl)aniline and 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline . The molecular weight of this compound is 511.18 g/mol .
Molecular Structure Analysis
The InChI string for 3-(Heptadecafluorooctyl)aniline isInChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 . The Canonical SMILES string is C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F . Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a XLogP3-AA value of 6.8, indicating its lipophilicity . It has one hydrogen bond donor and 18 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 511.0228780 g/mol . The topological polar surface area is 26 Ų . The compound has 32 heavy atoms .Applications De Recherche Scientifique
pH-Sensing
Scientific Field
Summary of the Application
The compound “3-(Heptadecafluorooctyl)aniline” can be used to create a pH-sensing polymer. This polymer is capable of detecting changes in pH levels, which is crucial in many scientific and industrial processes .
Methods of Application or Experimental Procedures
The pH-sensing polymer is electrochemically deposited on an electrode by the galvanostatic method. This process allows for controlled mass loading and results in the formation of a uniform superhydrophobic polymer film in its oxidized state .
Results or Outcomes
The resulting polymer film exhibits superhydrophobic properties when oxidized. This means it repels water very effectively, which can be useful in various applications where water resistance is needed .
Another potential application could be in the treatment of hazardous aniline-based organic contaminants in water . Aniline compounds can be difficult to remove from wastewater, and advanced oxidation methods (AOPs) have been found to be the most promising treatment methods . However, it’s important to note that this is a general application of aniline compounds, and not specifically “3-(Heptadecafluorooctyl)aniline”.
Biosensor Applications
Scientific Field
Summary of the Application
“3-(Heptadecafluorooctyl)aniline” can be used to create a highly hydrophobic perfluorinated polyaniline film for biosensor applications . This polymer is capable of detecting pH changes during early stages of inflammation and septic shock .
Methods of Application or Experimental Procedures
The polymer is electrochemically deposited on an electrode by the galvanostatic method. This results in a uniform superhydrophobic polymer film in its oxidized state .
Results or Outcomes
The resulting polymer film exhibits superhydrophobic properties when oxidized. It is suitable as a solid contact in ion-selective electrodes for in situ monitoring of pH changes . The potentiometric measurements demonstrate a fast response with a slope of 44.4 ± 0.2 mV per unit pH .
Safety And Hazards
The compound is classified as having acute toxicity, both through oral intake and inhalation . It can cause serious eye damage . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs (Liver) through prolonged or repeated exposure .
Orientations Futures
Propriétés
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMUCAKAYUZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401167 | |
| Record name | 3-(Heptadecafluorooctyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Heptadecafluorooctyl)aniline | |
CAS RN |
119489-67-7 | |
| Record name | 3-(Heptadecafluorooctyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



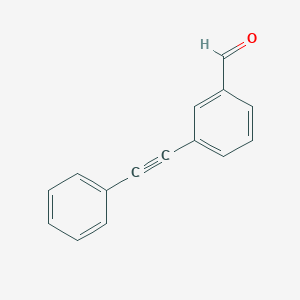
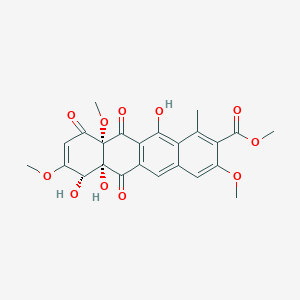
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)



